molecular formula C28H34N6O3 B2733637 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902931-17-3

1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2733637
CAS No.: 902931-17-3
M. Wt: 502.619
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Description

This compound is a triazoloquinazolinone derivative characterized by a 3-methylbutyl substituent at position 4 and a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine group. The triazoloquinazolinone core is a fused heterocyclic system known for its pharmacological versatility, particularly in targeting enzymes and receptors involved in neurological and metabolic pathways . The 3-methylbutyl group likely enhances lipophilicity, influencing blood-brain barrier penetration and metabolic stability .

Properties

IUPAC Name

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O3/c1-20(2)14-15-33-27(36)23-6-4-5-7-24(23)34-25(29-30-28(33)34)12-13-26(35)32-18-16-31(17-19-32)21-8-10-22(37-3)11-9-21/h4-11,20H,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUEWVHBJBNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound contains a triazoloquinazolinone core, known for its diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. The presence of the piperazine moiety and methoxyphenyl substituent further enhances its biological profile.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N6O3C_{25}H_{30}N_{6}O_{3} with a molecular weight of approximately 494.6 g/mol. The structural features include:

  • Triazoloquinazolinone Core : Contributes to various biological activities.
  • Piperazine Ring : Known for its role in enhancing bioactivity and solubility.
  • Methoxyphenyl Group : Imparts additional pharmacological properties.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of quinazolinone have demonstrated effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. It has shown moderate to strong activity against various bacterial strains. For example, derivatives with similar piperazine substitutions have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Neuroprotective Effects

The interaction of the compound with neurotransmitter receptors suggests potential neuroprotective effects. Compounds with piperazine rings are often investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The piperazine moiety can facilitate binding to neurotransmitter receptors.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

Research Findings

StudyCompoundActivityResults
Quinazolinone DerivativeAnticancerInduced apoptosis in breast cancer cells
Piperazine AnalogAntimicrobialInhibited Staphylococcus aureus growth
Triazole CompoundNeuroprotectiveModulated serotonin receptor activity

Case Studies

  • Anticancer Screening : A study conducted on triazoloquinazolinones demonstrated that compounds similar to the target compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A series of piperazine derivatives were tested against common pathogens, revealing that certain substitutions enhanced antibacterial efficacy significantly compared to standard antibiotics.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural differences and similarities with related compounds:

Compound Name / Reference Core Structure Substituents at Key Positions Piperazine Substituent Notable Features
Target Compound Triazolo[4,3-a]quinazolin-5-one 4-(3-methylbutyl); 1-(3-oxopropyl) 4-(4-methoxyphenyl)piperazine High lipophilicity; CNS-targeting
Thieno[2,3-e]triazolo[4,3-a]pyrimidin-5-one 4-butyl; 1-(3-oxopropyl) 4-(2-pyrimidinyl)piperazine Thieno group may alter electron distribution
[1,2,4]Triazolo[4,3-a]quinazolin-5-one 4-(2-chlorobenzyl); 1-(3-oxopropyl) 4-(3-methoxyphenyl)piperazine Chloro substituent enhances lipophilicity
1,2,4-Triazol-3-one 4-phenyl; 2-(1-methylpropyl) 4-(4-methoxyphenyl)piperazinyl-phenyl Dual piperazine-phenyl linkage
Quinazolin-4-one 3-(piperazinylmethyl) 4-(2-methylphenyl)piperazine Dihydrochloride salt improves solubility

Key Observations :

  • Core Heterocycles: The triazoloquinazolinone core (target compound) is distinct from thieno-triazolopyrimidinone () and simple triazol-3-one (). These differences influence electron density and binding to biological targets.
  • The 2-chlorobenzyl group in increases lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Piperazine Modifications : The 4-methoxyphenyl group (target compound) is associated with serotonin receptor affinity, while the 2-pyrimidinyl () and 2-methylphenyl () groups may shift selectivity toward dopamine receptors .
Pharmacological and Functional Comparisons
  • Enzyme Inhibition: highlights that triazole-pyrazole hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles) exhibit antifungal activity via 14-α-demethylase inhibition . The target compound’s triazoloquinazolinone core may share similar mechanistic pathways but requires validation.
  • In contrast, the 2-pyrimidinylpiperazine in resembles the dopamine D2/D3 ligand aripiprazole .
  • Solubility and Bioavailability : The dihydrochloride salt in improves aqueous solubility compared to the neutral target compound, which may limit its oral bioavailability despite higher lipophilicity .
Physicochemical Properties
  • Lipophilicity: Calculated logP values (estimated): Target compound: ~4.2 (high, due to 3-methylbutyl and methoxyphenyl groups). : ~3.8 (thieno group slightly reduces lipophilicity). : ~4.5 (chlorobenzyl increases logP).

Q & A

Q. What are the common synthetic routes for 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Step 1 : Formation of the triazoloquinazolinone core via cyclocondensation of substituted quinazolinones with triazole precursors under basic conditions.
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions (e.g., using 4-(4-methoxyphenyl)piperazine).
  • Step 3 : Alkylation at the 4-position with 3-methylbutyl groups via SN2 reactions using alkyl halides.
    Key reagents include copper sulfate/sodium ascorbate for click chemistry (triazole formation) and column chromatography for purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold).
  • Mass Spectrometry (MS) : Exact mass confirmation (e.g., ESI-MS for molecular ion peaks).
    Comparative analysis with literature data for analogous triazoloquinazolinones is critical .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes linked to therapeutic areas (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric methods.
  • Cell Viability Assays : Screen against cancer (e.g., MTT assay) or microbial strains (e.g., broth microdilution).
  • Molecular Docking : Prioritize targets like 14-α-demethylase (PDB: 3LD6) to predict binding affinity .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Step 1 : Verify compound purity (HPLC, elemental analysis).
  • Step 2 : Explore stereoelectronic effects via computational modeling (e.g., DFT calculations for charge distribution).
  • Step 3 : Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes).
    Cross-reference analogs like 3-ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidine (antitumor activity) to identify SAR trends .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., G-protein-coupled receptors).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories.
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with piperazine nitrogen).
    Validate with experimental data from analogs like PKI-402 (anticancer activity) .

Q. What experimental approaches optimize stability and solubility for in vivo studies?

  • Methodological Answer :
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Use lyophilization for hygroscopic samples.
  • Solubility : Test in DMSO/ethanol/water mixtures; consider cyclodextrin complexation for low aqueous solubility.
  • Thermal Analysis : TGA/DSC to identify decomposition thresholds .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated variants).
  • Biological Profiling : Test analogs against panels of cell lines/enzymes.
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate structural features with activity.
    Reference SAR studies from thiazolidinone-pyrazole hybrids for design inspiration .

Q. Which analytical methods are best for detecting degradation products?

  • Methodological Answer :
  • LC-MS/MS : Identify low-abundance degradants via fragmentation patterns.
  • Forced Degradation Studies : Expose to heat, light, and oxidative conditions (H2O2).
  • X-ray Crystallography : Resolve structural changes in degraded crystals .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Methodological Answer :
  • Reaction Optimization : Transition from batch to continuous flow reactors for exothermic steps.
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography.
  • Yield Improvement : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent ratios) .

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